Product packaging for Epinodosin(Cat. No.:CAS No. 10391-09-0)

Epinodosin

Cat. No.: B225639
CAS No.: 10391-09-0
M. Wt: 362.4 g/mol
InChI Key: WZYJEEIAFBHYJS-SONIPUFESA-N
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Description

Epindosin (CAS 20086-60-6) is a diterpenoid compound with the molecular formula C20H26O6 and a molecular weight of 362.417 g/mol . This cell-permeable small molecule is of significant interest in biomedical research due to its documented bioactivity. It exhibits moderate, quantifiable cytotoxicity against human promyelocytic leukemia HL-60 cells, with a half-maximal inhibitory concentration (IC50) of 10.4 µM, making it a valuable tool for oncological research and in vitro screening of anticancer agents . Furthermore, its potential application in the study of inflammatory diseases is a key area of investigation, as researchers utilize Epindosin to probe related cellular pathways . The compound is characterized by its structural complexity, featuring a (3aS,5aS,8S,10S,10aS,10bS,13R,13aR) stereochemical configuration . As a reagent-grade chemical, it is supplied for laboratory research purposes only. This product is intended for use by qualified research professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the available safety data sheets and handle the compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O6 B225639 Epinodosin CAS No. 10391-09-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10391-09-0

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1S,4S,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione

InChI

InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,16-,19+,20+/m1/s1

InChI Key

WZYJEEIAFBHYJS-SONIPUFESA-N

Isomeric SMILES

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C

Canonical SMILES

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C

Appearance

Powder

Other CAS No.

10391-09-0

Synonyms

nodosin

Origin of Product

United States

Natural Occurrence, Isolation, and Structural Elucidation

Natural Occurrence and Botanical Sources of Epindosin

Epindosin has been identified as a constituent of certain plant species, particularly within the genus Isodon.

Scientific literature indicates that Epindosin is found in the herbs of Isodon japonicus. The genus Isodon, belonging to the Lamiaceae family, is known for producing a rich diversity of diterpenoids. frontiersin.orgmedchemexpress.com While Epindosin has been specifically reported in Isodon japonicus, ongoing phytochemical investigations of other Isodon species, such as Isodon macrophyllus and Isodon serra, continue to reveal a wide array of diterpenoid constituents, suggesting the potential for the presence of Epindosin or its isomers in these related species as well. nih.gov

Table 1: Documented Natural Source of Epindosin

CompoundBotanical SourceFamily
EpindosinIsodon japonicusLamiaceae

Advanced Methodologies for Epindosin Isolation and Purification

The isolation and purification of Epindosin from its natural botanical sources involve a series of advanced chromatographic techniques. A general workflow for extracting diterpenoids from Isodon species typically begins with the extraction of the dried and powdered plant material with an organic solvent such as methanol (B129727) or ethanol. The resulting crude extract is then subjected to a series of partitioning steps with solvents of varying polarity to separate compounds based on their solubility.

Further purification is achieved through a combination of chromatographic methods. Column chromatography, using silica (B1680970) gel or other stationary phases, is a common initial step to separate the extract into fractions. Subsequent purification of these fractions to isolate pure Epindosin would typically employ high-performance liquid chromatography (HPLC), which offers higher resolution and efficiency.

Techniques for Structural Elucidation of Epindosin and its Related Metabolites

The determination of the precise chemical structure of Epindosin and its related metabolites is accomplished through a combination of spectroscopic and spectrometric techniques. The molecular formula of Epindosin is C20H26O6.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is employed to determine the accurate molecular weight and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. One-dimensional (1D) NMR techniques, such as ¹H-NMR and ¹³C-NMR, provide information about the hydrogen and carbon framework of the molecule. Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are used to establish the connectivity between different atoms within the molecule, ultimately allowing for the complete assignment of the structure and stereochemistry of Epindosin.

Comparative Analysis with Structurally Analogous Natural Products, including Nodosin

Epindosin shares a close structural relationship with other diterpenoids isolated from Isodon species, most notably Nodosin. Both Epindosin and Nodosin possess the same molecular formula, C20H26O6, indicating that they are isomers.

Their core structure is based on the ent-kaurane skeleton, a characteristic feature of many diterpenoids found in the Isodon genus. The key difference between Epindosin and Nodosin lies in the stereochemistry at specific chiral centers within the molecule. This difference in the three-dimensional arrangement of atoms can lead to variations in their physical, chemical, and biological properties. Nodosin has been identified in Isodon serra and Isodon japonicus.

Table 2: Comparison of Epindosin and Nodosin

FeatureEpindosinNodosin
Molecular FormulaC20H26O6C20H26O6
Molecular Weight362.42 g/mol 362.42 g/mol
Core Skeletonent-Kauraneent-Kaurane
RelationshipIsomersIsomers

No Information Found on the Biosynthesis of Epindosin

Following a comprehensive search of available scientific literature and databases, no information was found regarding the chemical compound "Epindosin" or its biosynthetic pathways. The term "Epindosin" does not appear in the search results related to chemical compound databases, peer-reviewed journals, or other scientific resources detailing the biosynthesis of natural products.

Consequently, it is not possible to provide an article on the "Biosynthetic Pathways and Enzymological Studies of Epindosin" as requested. The specific sections and subsections outlined, including:

Biosynthetic Pathways and Enzymological Studies of Epindosin

Genetic and Molecular Regulation of Epindosin Biosynthesis

cannot be addressed due to the absence of any research findings on this particular compound.

It is possible that "Epindosin" may be a very recently discovered compound for which research has not yet been published, a compound known by a different name, a proprietary name not in the public domain, or a term that is not recognized within the scientific community. Without any foundational data, the generation of a scientifically accurate and informative article as per the specified instructions is not feasible.

Chemical Synthesis and Analog Design

Strategies for the Total Synthesis of Epindosin

Total synthesis aims to construct a complex molecule from simpler, commercially available precursors. For a molecule with the complexity of Epindosin, total synthesis strategies typically involve multiple steps and rely on key reactions to form rings and establish stereochemistry. While specific detailed routes for the total synthesis of Epindosin were not extensively detailed in the search results, general strategies for the total synthesis of complex natural products provide insight into the approaches that would likely be employed. These strategies often involve cascade reactions, where a single set of reaction conditions triggers a sequence of transformations, efficiently building molecular complexity. 20.210.105 Dearomatization strategies, which convert planar aromatic systems into three-dimensional structures, are also powerful tools in the synthesis of complex natural products. nih.gov

Designing a total synthesis route involves retrosynthesis, working backward from the target molecule to identify simpler starting materials and the reactions needed to connect them. Key considerations include the formation of carbon-carbon bonds, the introduction and manipulation of functional groups, and the control of stereochemistry, especially in molecules with multiple chiral centers like Epindosin.

Semi-synthetic Approaches and Derivatization Techniques for Epindosin

Semi-synthesis involves starting with a naturally occurring compound, often a structurally related precursor isolated from a biological source, and performing chemical transformations to obtain the desired target molecule or its derivatives. chemicals.co.uk This approach can be advantageous when the natural product is available in limited quantities or when its complex structure makes total synthesis impractical or inefficient.

Derivatization techniques involve chemically modifying a compound to alter its properties, often to improve its suitability for analysis or to create new compounds with modified activities. scioninstruments.comresearchgate.net For Epindosin, derivatization could involve modifying the hydroxyl groups, ketone functionalities, or the exocyclic methylene (B1212753) group. Common derivatization reactions include silylation, esterification, and acylation, which can alter properties such as volatility, thermal stability, and detectability. scioninstruments.comresearchgate.netyoutube.com These techniques are frequently used in analytical chemistry, such as gas chromatography-mass spectrometry (GC-MS), to make compounds more amenable to analysis. nih.govresearchgate.net While specific derivatization studies on Epindosin were not found, the general principles of derivatization would apply to its functional groups.

Semi-synthetic approaches might utilize a naturally occurring precursor structurally similar to Epindosin, isolated from Isodon species, as a starting point for further chemical modifications to yield Epindosin or its analogs. This could involve targeted functional group interconversions or the introduction of additional structural elements.

Rational Design and Synthesis of Epindosin Analogs and Derivatives

Rational design of analogs and derivatives involves creating new compounds based on the core structure of a lead compound, like Epindosin, with the aim of improving desired properties or exploring structure-activity relationships. This process is guided by an understanding of how the molecule's structure relates to its biological or chemical behavior.

Synthesis of analogs and derivatives of Epindosin would involve modifying specific parts of the molecule. For instance, modifications could be made to the hydroxyl groups, the ketone carbonyls, the gem-dimethyl group, or the exocyclic methylene group. These modifications could involve reactions such as alkylation, acylation, oxidation, reduction, or addition reactions to the double bond.

Research findings on the synthesis of analogs of other complex natural products, such as brefeldin A, demonstrate that modifying specific functional groups can significantly impact biological activity. mdpi.com For brefeldin A, ester derivatives showed varied cytotoxic activities, highlighting the importance of the hydroxyl group and the degree of esterification. mdpi.com Similar studies on Epindosin could involve synthesizing a library of derivatives with modifications at different positions to investigate how these changes affect its properties.

The rational design process would likely involve computational modeling to predict the potential impact of structural modifications on the molecule's conformation and interactions. Subsequent synthesis would then focus on creating the most promising analogs using established organic chemistry methodologies.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Foundational Principles of Structure-Activity Relationships as Applied to Epindosin

Structure-Activity Relationship (SAR) is a fundamental concept in drug discovery and toxicology that examines the relationship between the chemical structure of a molecule and its biological activity. This principle, first presented by Alexander Crum Brown and Thomas Richard Fraser, posits that the biological effect of a compound is a direct consequence of its chemical structure wikipedia.org. By analyzing SAR, researchers can identify the specific chemical groups or structural features responsible for evoking a target biological effect wikipedia.orgslideshare.net. For Epindosin, SAR studies involve systematically modifying its chemical structure and observing how these changes impact its biological activity. This allows for the determination of which parts of the Epindosin molecule are crucial for its interaction with biological targets and the resulting effects. Medicinal chemists utilize chemical synthesis techniques to introduce new chemical groups into a compound and evaluate the biological effects of these modifications wikipedia.org.

Qualitative Structure-Activity Investigations of Epindosin and Related Compounds

Qualitative SAR studies of Epindosin and its related compounds focus on identifying the presence or absence of specific structural features and correlating them with biological activity without necessarily establishing a mathematical relationship. Studies on ent-kaurene (B36324) diterpenoids, a class of compounds that includes Epindosin, have demonstrated that modifications to the molecular structure can significantly affect biological activity .

Identification of Essential Pharmacophoric Elements

A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response nih.gov. For Epindosin and related compounds, qualitative SAR investigations aim to identify these essential pharmacophoric elements. This involves analyzing a series of compounds with varying structures and identifying common features present in the active molecules but absent in the inactive ones. While specific details on the pharmacophoric elements of Epindosin from the search results are limited, the concept is central to understanding which parts of the molecule are critical for its activity nih.gov. Computational methods like pharmacophore modeling are suggested as valuable tools in this process .

Elucidation of Structural Modifications' Impact on Biological Activities

Structural modifications to the Epindosin molecule can lead to significant changes in its biological properties slideshare.net. Qualitative SAR studies help to elucidate the impact of these modifications. For instance, the presence of an exo-methylene group has been indicated as a structural feature that can influence the biological activity of ent-kaurene diterpenoids, including Epindosin . By synthesizing and testing derivatives with different substituents or alterations to the core structure, researchers can infer which modifications enhance, reduce, or abolish the desired biological effect. This provides valuable information for guiding further synthesis towards more potent or selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Epindosin

Quantitative Structure-Activity Relationship (QSAR) builds upon SAR by establishing mathematical models that relate the biological activity of compounds to their physicochemical properties or structural features wikipedia.orgresearchgate.net. QSAR aims to develop predictive models that can estimate the biological activity of new, untested compounds based on their molecular descriptors.

Application of Computational Chemistry in QSAR for Epindosin

Computational chemistry plays a crucial role in QSAR studies of compounds like Epindosin. It involves using computational methods to calculate molecular descriptors that quantify various aspects of a molecule's structure and properties, such as electronic, steric, and topological features researchgate.netrasayanjournal.co.in. These descriptors are then used to build QSAR models. While explicit details on the application of computational chemistry specifically for Epindosin QSAR are not extensively provided in the search results, the importance of computational methods like molecular docking, pharmacophore modeling, and QSAR studies for understanding the biological activity of ent-kaurene diterpenoids is highlighted . Computational techniques are essential for visualizing, analyzing, and predicting chemical and biological data in drug discovery mdpi.com.

Development of Predictive Models for Biological Response

The ultimate goal of QSAR modeling for Epindosin is the development of predictive models for its biological response. These models use the relationship established between molecular descriptors and biological activity to predict the activity of new compounds before they are synthesized and tested experimentally wikipedia.orgmdpi.comcas.org. Various statistical methods and machine learning techniques, such as regression analysis, decision trees, random forests, neural networks, and support vector machines, are employed to build these predictive models researchgate.netmdpi.com. The accuracy and reliability of these models depend heavily on the quality and diversity of the data used for their development and validation cas.org. Predictive models can help prioritize compounds for synthesis and testing, thereby accelerating the drug discovery process mdpi.comcas.org.

Preclinical Investigations of Biological Activities and Mechanisms of Action

In Vitro Pharmacological Profiling of Epindosin

In vitro studies are crucial for identifying the potential therapeutic applications of a compound and elucidating its initial interactions with biological systems.

Cellular Assays for Investigating Biological Activities (e.g., anti-inflammatory, cytotoxic, etc.)

In vitro cellular assays have been employed to investigate the biological activities of Epindosin. Notably, Epindosin has demonstrated significant cytotoxic activity against several human tumor cell lines. These include HL-60 (a leukemia cell line) and HO-8910 (an ovarian cancer cell line). Beyond its cytotoxic effects, Epindosin is also being explored for potential anti-inflammatory and anti-viral activities, although specific detailed data from cellular assays for these activities were not available in the provided sources. guidechem.com

Receptor Binding and Ligand Interaction Studies

Specific detailed research findings regarding the receptor binding and ligand interaction studies of Epindosin were not available in the provided search results. Research in this area would typically involve investigating the compound's affinity and binding characteristics to specific cellular receptors or other biological targets.

Enzyme Inhibition/Activation Kinetics and Studies

Information on specific enzyme inhibition or activation kinetics and studies for Epindosin was not detailed in the provided sources. Studies in this domain would normally explore whether the compound modulates the activity of specific enzymes, which could be key to its mechanism of action.

Molecular Signaling Pathway Elucidation

Investigations into the molecular signaling pathways influenced by Epindosin suggest that the compound impacts the MAPK signaling pathway. Further research is needed to fully elucidate the precise mechanisms by which Epindosin modulates this pathway and the downstream effects of this modulation.

Cellular and Subcellular Mechanisms of Action of Epindosin

Understanding the cellular and subcellular mechanisms of action provides insight into how Epindosin exerts its biological effects at a more fundamental level. Research into the mechanism of action of Epindosin is an ongoing area of investigation.

Transcriptional and Translational Modulatory Effects

Specific detailed research findings on the transcriptional and translational modulatory effects of Epindosin were not available in the provided search results. Studies in this area would examine how Epindosin might affect gene expression at the level of transcription (RNA synthesis) or translation (protein synthesis).

Analysis of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to a vast array of biological processes, mediating cellular signaling networks, forming macromolecular machines, and controlling cell-to-cell communication. nih.gov Characterizing the sites of these interactions is crucial for identifying potential drug targets and understanding how a compound might modulate protein function. nih.gov Studies analyzing the influence of Epindosin on PPIs would involve techniques aimed at identifying which proteins Epindosin interacts with and how these interactions affect the formation or disruption of protein complexes. Quantitative mass spectrometry-based proteomics can be employed to study unbiased disease-mediated changes in PPIs on a global scale. evosep.com Insights gained from mapping protein networks can lead to the identification of potential druggable targets. evosep.com Computational techniques and resources are also available for characterizing critical aspects of protein function mediated by PPIs. nih.gov Modeling tools, such as protein-protein interaction models, can predict drug effects from proteins surrounding drug targets, although their performance can be improved by defining new pathway phenotypes using strategies like network-based and gene expression-based approaches. nih.gov

Influence on Cellular Processes (e.g., cell cycle progression, apoptosis)

Cellular processes such as cell cycle progression and apoptosis are tightly regulated in healthy tissues, and their dysregulation is implicated in various diseases, including cancer. nih.gov Investigations into Epindosin's influence on these processes would explore its effects on cell proliferation, differentiation, and programmed cell death. The cell cycle is a series of events that leads to cell division, while apoptosis is a highly conserved mechanism of programmed cell death that eliminates unwanted or defective cells. nih.gov Abnormal cell cycle control presents a promising therapeutic target, as interfering with key phases can induce cell cycle arrest or promote apoptosis in cancer cells. mdpi.com Studies might involve assessing changes in cell cycle phase distribution using techniques like flow cytometry or analyzing markers of apoptosis, such as caspase activation or DNA fragmentation. nih.gov Research has shown that manipulating the cell cycle can either prevent or induce an apoptotic response, highlighting a link between these two processes. nih.govnih.gov Different types of cell cycle modifications may repress apoptosis in different ways. nih.gov

Ex Vivo and In Vivo Preclinical Model Studies

Ex vivo and in vivo models are essential for evaluating the biological activity and potential efficacy of a compound in a more complex, physiologically relevant setting compared to in vitro studies. imavita.comwhiterose.ac.uk Ex vivo models involve studying tissues or organs outside the living organism while maintaining their natural structure and functionality, providing high-resolution insights into drug responses and biomarker modulation. imavita.com These models bridge the gap between in vitro screening and in vivo studies, enhancing the predictive power of preclinical evaluations. imavita.com In vivo studies, typically conducted in animal models, allow for the assessment of a compound's effects within a whole organism, considering systemic factors, metabolism, and potential off-target effects. researchgate.net

Efficacy Assessment in Relevant Animal Models of Disease

Evaluating the efficacy of Epindosin involves testing its ability to produce a desired therapeutic effect in animal models that mimic specific human diseases. The selection of appropriate animal models is crucial for the translatability of preclinical findings. nih.gov Various animal models, including genetically engineered models, xenograft models (human tumors transplanted into animals), and disease induction models, are utilized in preclinical studies. nih.gov Mice are extensively used to study the role of potential therapeutic targets in a wide range of preclinical disease models and to ascertain the therapeutic efficacy of targeting these pathways with various agents. mdpi.com Efficacy assessment in these models can involve measuring disease progression, symptom alleviation, or survival rates compared to control groups.

Histopathological and Molecular Endpoint Analysis in Preclinical Systems

Histopathological and molecular endpoint analyses provide detailed insights into the effects of Epindosin on tissues and at the molecular level within preclinical models. Histopathology involves the microscopic examination of tissues to identify and characterize disease-related changes or the effects of treatment. biodoxis.com Molecular endpoint analysis focuses on measuring changes in specific molecules, such as proteins, nucleic acids, or metabolites, that are indicative of disease activity, biological response, or pathway modulation. nih.govanapath.ch These analyses can help confirm the mechanism of action, identify on-target and off-target effects, and assess the impact of Epindosin on disease pathology. Integrating molecular and cellular information across various preclinical assays, including in silico, in vitro, ex vivo, and in vivo models, maximizes the chances of discovering novel and relevant biomarkers. crownbio.com

Identification and Validation of Translational Biomarkers in Preclinical Contexts

Translational biomarkers are indicators that can be measured reliably in both preclinical models and humans, serving as bridges between preclinical research and clinical trials. nih.govuni-konstanz.de Identifying and validating these biomarkers in preclinical contexts is essential for predicting potential clinical responses, monitoring drug activity, and stratifying patient populations for future studies. nih.gov Biomarkers can include molecular markers (e.g., gene expression profiles, protein levels), imaging markers, or physiological parameters. nih.govvisualsonics.com A systems biology approach, integrating data from various preclinical models, can aid in the discovery and validation of promising biomarker candidates. crownbio.com The translatability of preclinical biomarkers is enhanced when tested and validated in well-characterized models that capture the diversity of human disease. crownbio.com Examples of translational biomarkers include non-invasive imaging measures such as MRI-derived brain volumes and glucose metabolism via [18F]FDG PET, which can be effectively utilized in both preclinical animal studies and human clinical trials. biospective.com

Advanced Analytical Methodologies for Epindosin Research

Development and Validation of Chromatographic Techniques for Epindosin Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of Epindosin from complex mixtures, such as natural extracts or biological samples. High-Performance Liquid Chromatography (HPLC) is a widely used method due to its versatility, sensitivity, and ability to separate closely related compounds. The development of an HPLC method for Epindosin would involve selecting appropriate stationary phases (e.g., C18 reversed-phase columns are common for small molecules uran.uaresearchgate.net), mobile phases (optimization of solvent composition, pH, and gradient elution), and detection methods (e.g., UV-Vis detection if Epindosin has a chromophore, or coupling with mass spectrometry for greater specificity and sensitivity) uran.uathermofisher.com.

Method validation is a critical step to ensure that the developed chromatographic method is suitable for its intended purpose. Validation parameters typically include specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness researchgate.netresearchgate.netthermofisher.comyoutube.com. Specificity confirms that the method measures only the analyte of interest. Linearity establishes a proportional relationship between the analyte concentration and the detector response over a defined range. Accuracy measures the closeness of test results obtained by the method to the true value. Precision assesses the agreement among individual test results when the method is applied repeatedly. LOD and LOQ represent the lowest concentrations of the analyte that can be detected and quantified reliably, respectively. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters researchgate.netthermofisher.comyoutube.com. While specific validation data for Epindosin were not found, the principles applied would follow established guidelines researchgate.netyoutube.com.

Application of Advanced Spectroscopic Methods in Epindosin Characterization

Spectroscopic methods provide invaluable information about the structure and functional groups of Epindosin. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques) is essential for determining the complete molecular structure and connectivity of atoms researchgate.netlibguides.comlehigh.edu. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule by analyzing the vibrations of chemical bonds researchgate.netlibguides.comlehigh.edu. Ultraviolet-Visible (UV-Vis) spectroscopy can be used to detect the presence of chromophores and quantify the compound if it absorbs in the UV-Vis region libguides.comlehigh.edu. Mass Spectrometry (MS), while also a separate category, is often coupled with chromatographic techniques and provides the molecular weight and fragmentation pattern, aiding in structural confirmation and identification researchgate.netlibguides.comlehigh.edu. The application of these methods to Epindosin would involve obtaining high-quality spectra and interpreting the data in conjunction with other analytical information to confirm its reported pentacyclic structure researchgate.net.

Mass Spectrometry-Based Approaches for Epindosin and Metabolite Identification

Mass spectrometry is a powerful tool for the identification and structural elucidation of Epindosin and its potential metabolites silantes.comthermofisher.com. Coupled with liquid chromatography (LC-MS), it allows for the separation of components in a mixture followed by their detection and characterization based on their mass-to-charge ratio (m/z) silantes.comthermofisher.com. Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of selected ions and analysis of the resulting fragment ions, providing detailed structural information silantes.comthermofisher.com. High-resolution mass spectrometry (HRMS) offers high mass accuracy, which can help in determining the elemental composition of the parent compound and its metabolites researchgate.netthermofisher.com.

For metabolite identification, LC-MS-based approaches are crucial in analyzing biological samples after administration of Epindosin nih.goveurofinsdiscovery.comdrugdiscoverytrends.comstanford.edu. By comparing the mass spectra and retention times of compounds in treated samples to those of the parent compound and using fragmentation data, potential metabolites can be tentatively identified researchgate.netnih.govnih.gov. Further structural confirmation of metabolites might require isolation and analysis by NMR or other spectroscopic methods stanford.edu. Databases containing spectral information of known metabolites can also aid in the identification process nih.gov. While a specific metabolite profile for Epindosin was not found, these MS-based strategies are standard for elucidating the metabolic fate of small molecules eurofinsdiscovery.comdrugdiscoverytrends.comstanford.edu.

Bioanalytical Method Development for Preclinical Quantification of Epindosin in Biological Matrices

Bioanalytical methods are essential for quantifying Epindosin in biological matrices (such as plasma, urine, or tissue) obtained from preclinical studies thermofisher.comnih.govnaturalproducts.netmdpi.com. This is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies, which assess how the compound is absorbed, distributed, metabolized, and excreted by the body thermofisher.comstanford.edunih.gov. LC-MS/MS is the most common platform for preclinical bioanalysis of small molecules due to its sensitivity, selectivity, and high throughput thermofisher.comnih.govnih.govmdpi.comveedalifesciences.com.

Developing a bioanalytical method for Epindosin in biological matrices involves several steps, including sample collection and storage, sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the complex matrix), chromatographic separation, and MS/MS detection thermofisher.comnih.govchromatographyonline.com. The method must be validated according to regulatory guidelines to ensure its reliability for quantitative analysis in biological samples thermofisher.comnih.govnih.govmdpi.com. Key validation parameters for bioanalytical methods include accuracy, precision, sensitivity (LLOQ), selectivity, matrix effects, recovery, and stability of the analyte in the biological matrix under various conditions mdpi.comchromatographyonline.com. Although specific bioanalytical data for Epindosin were not found, the application of validated LC-MS/MS methods would be the standard approach for its preclinical quantification nih.govmdpi.comveedalifesciences.com.

Purity Assessment and Physico-chemical Characterization Techniques for Epindosin

Assessing the purity of Epindosin is crucial for ensuring the quality and reliability of research findings. Chromatographic techniques, particularly HPLC with UV or MS detection, are widely used for purity analysis by separating and quantifying impurities present in a sample sepscience.comjordilabs.comcreative-proteomics.comquality-assistance.com. Peak purity can be assessed using techniques like PDA detection or LC-MS, which can identify coeluting compounds sepscience.com.

Future Directions and Emerging Research Avenues for Epindosin

Exploration of Novel Synthetic Routes and Advanced Derivatization Strategies

Advancing the research and potential application of Epindosin necessitates the exploration of novel synthetic routes. Efficient and scalable synthesis is crucial for providing sufficient quantities of the compound for extensive study. Furthermore, advanced derivatization strategies can be employed to modify the core structure of Epindosin. These modifications aim to potentially enhance its biological activity, improve its pharmacokinetic properties, or reduce potential off-target effects. Research in this area would involve designing and executing complex chemical synthesis pathways and characterizing the resulting derivatives.

Integration of Advanced Computational Modeling in Epindosin Research and Design

Computational modeling is becoming an increasingly valuable tool in chemical and biological research nasa.govresearchgate.net. Integrating advanced computational modeling in Epindosin research can provide significant insights into its molecular behavior, interactions with biological targets, and prediction of its properties the-innovation.org. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be utilized to design novel Epindosin analogs with improved characteristics researchgate.net. Computational approaches can help prioritize synthesis efforts by predicting the most promising structures, thereby accelerating the research and design process.

Untapped Biological Activities and Therapeutic Potential in Preclinical Settings

While specific biological activities of Epindosin may have been identified, there is significant potential to uncover additional untapped biological activities and explore its therapeutic potential in various preclinical settings nih.govnih.govresearchgate.netresearchgate.net. This involves conducting a broad range of in vitro and in vivo studies to evaluate its effects on different cellular pathways, disease models, and biological targets. Research could focus on areas such as antimicrobial, anticancer, anti-inflammatory, or neuroprotective effects, among others nih.govnih.govresearchgate.netresearchgate.netmdpi.com. Preclinical studies are crucial for establishing the efficacy and potential mechanisms of action of Epindosin before any potential progression to clinical investigations.

Development of Targeted Delivery Systems for Preclinical Applications

To maximize the therapeutic potential of Epindosin and minimize potential side effects, the development of targeted delivery systems for preclinical applications is an important research avenue mdpi.comnih.govnih.gov. Targeted delivery aims to concentrate the compound at the site of action, improving efficacy and reducing exposure to healthy tissues mdpi.comnih.gov. This could involve encapsulating Epindosin in nanoparticles, liposomes, or other drug delivery vehicles that can be directed to specific cells or tissues through the use of targeting ligands nih.govnih.gov. Preclinical research in this area would focus on formulating these systems and evaluating their delivery efficiency, release profile, and therapeutic effect in relevant animal models nih.govnih.gov. The research provided does not specify drug delivery for Epindosin, but targeted delivery systems are a promising technique for precisely delivering therapeutic medicines to target cells while avoiding off-target effects mdpi.com.

Application of Omics Technologies (e.g., metabolomics, proteomics) in Epindosin Investigations

The application of omics technologies, such as metabolomics and proteomics, can provide a comprehensive understanding of the biological impact of Epindosin at a molecular level humanspecificresearch.orguninet.eduresearchgate.netfrontiersin.org. Metabolomics can reveal changes in the complete set of metabolites within a biological system in response to Epindosin exposure, offering insights into affected metabolic pathways humanspecificresearch.orguninet.eduresearchgate.net. Proteomics can provide information on alterations in protein expression and modification, helping to identify protein targets and understand the cellular mechanisms influenced by the compound humanspecificresearch.orguninet.eduresearchgate.net. Integrating data from different omics technologies can provide a holistic view of Epindosin's effects and help identify biomarkers of its activity or potential toxicity humanspecificresearch.orguninet.eduresearchgate.netfrontiersin.org. These technologies are valuable for accelerating the identification of new drug targets and mechanisms humanspecificresearch.org.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.